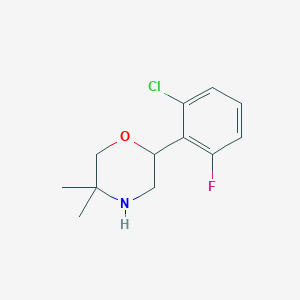

2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine

Description

2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine is a heterocyclic compound featuring a morpholine ring substituted at the 2-position with a 2-chloro-6-fluorophenyl group and methyl groups at the 5- and 5-positions of the morpholine core. The morpholine ring contributes polarity due to its oxygen atom, while the halogenated aromatic substituents (Cl and F) introduce steric and electronic effects. Though specific data on its synthesis or applications are unavailable in the provided evidence, structural analysis allows for comparisons with related compounds .

Properties

CAS No. |

1017481-19-4 |

|---|---|

Molecular Formula |

C12H15ClFNO |

Molecular Weight |

243.70 g/mol |

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-5,5-dimethylmorpholine |

InChI |

InChI=1S/C12H15ClFNO/c1-12(2)7-16-10(6-15-12)11-8(13)4-3-5-9(11)14/h3-5,10,15H,6-7H2,1-2H3 |

InChI Key |

CBTDNSIUEYEVGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(CN1)C2=C(C=CC=C2Cl)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 2-chloro-6-fluoroaniline with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of the aniline attacks the carbonyl carbon of the diol, leading to the formation of the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the removal of the chloro or fluoro substituents.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Properties : Research indicates that 2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : The compound has shown promise in cancer research, particularly in inhibiting tumor cell growth. Studies suggest that it may modulate key signaling pathways involved in cell proliferation and survival, indicating potential use in cancer therapy .

- Neurotransmitter Uptake Inhibition : Similar morpholine derivatives have demonstrated the ability to inhibit dopamine and norepinephrine transporters, which could be beneficial in treating mood disorders and neurodegenerative diseases .

Biological Applications

- Target Interaction Studies : Ongoing research focuses on understanding how 2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine interacts with specific enzymes or receptors. These interactions are crucial for elucidating its therapeutic mechanisms and advancing drug development.

- Case Study: Anticancer Properties : A study highlighted the cytotoxic effects of this compound against various cancer cell lines, attributing its efficacy to the modulation of critical cellular pathways .

Material Sciences

The compound's unique structure allows it to be utilized in the development of new materials and chemical processes. Its reactivity can be exploited in synthesizing more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution reactions.

Synthesis and Reaction Mechanisms

The synthesis of 2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine typically involves several steps optimized for high yield and purity. Common reactions include:

- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution where halogen atoms are replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Morpholine-Based Analogues

2-(3-Chlorophenyl)-5,5-dimethylmorpholine (CID 24271569)

This compound shares the 5,5-dimethylmorpholine core but differs in the substitution pattern of the phenyl ring (3-chloro vs. 2-chloro-6-fluoro in the target). Key comparisons include:

- Collision Cross-Section (CCS) : While CID 24271569’s CCS data are predicted (), the target compound’s halogen arrangement may lead to distinct ion mobility profiles due to differences in molecular geometry .

Impact of Halogen Substitution

- Fluorine’s Role : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the chloro-only analogue. Its small size may also reduce steric hindrance relative to bulkier substituents.

Analogues with Heterocyclic Core Variations

(2RS,4S)-2-[[[3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]Carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid (CAS 1276016-89-7)

This compound () shares the 2-chloro-6-fluorophenyl group but incorporates a thiazolidine (sulfur-containing) and isoxazole core instead of morpholine:

- Functional Groups: The carboxylic acid and amide groups in CAS 1276016-89-7 enhance hydrophilicity, contrasting with the non-ionizable morpholine core of the target compound.

- Biological Interactions : The thiazolidine-isoxazole framework may target different enzymes or receptors compared to morpholine derivatives .

Tables for Structural Comparison

Biological Activity

2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine is a synthetic compound with a morpholine ring and halogenated phenyl substituents. Its unique structure suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a chloro and a fluoro group on the phenyl moiety. This specific substitution pattern enhances its reactivity and biological activity compared to other morpholine derivatives. The general structure can be represented as follows:

Antimicrobial Properties

Research indicates that 2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could induce cell cycle arrest and apoptosis in cancer cell lines. For instance, compounds structurally similar to 2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine have shown promising results in inhibiting cell proliferation and inducing apoptosis in neuroblastoma cells .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| SHSY-5Y | 10 | G0/G1 phase arrest (59%) | |

| Various cancer lines | Varies | Induction of apoptosis |

The mechanism by which 2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine exerts its biological effects is likely through interaction with specific molecular targets such as enzymes or receptors. For example, studies suggest that it may inhibit neurotransmitter uptake, similar to other morpholine analogues which affect dopamine and norepinephrine transporters .

Interaction Studies

Recent research focused on the binding affinity of this compound to various receptors has revealed that it can modulate biological pathways critical for cancer progression and microbial resistance. Understanding these interactions is crucial for advancing its application in drug development.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine. A comparative analysis highlights differences in potency and selectivity among these compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Key Features | Potency (IC50) |

|---|---|---|

| 2-Chloro-6-fluorophenylacetic acid | Similar chloro and fluoro substituents | Moderate |

| 2-Chloro-6-fluorophenylboronic acid | Shares phenyl ring structure | Low |

| 2-Chloro-6-fluorophenylamine | Directly related amine functionality | High |

The unique combination of chloro and fluoro substituents on the phenyl ring alongside dimethyl groups on the morpholine ring sets this compound apart from others, enhancing its reactivity and biological activity.

Case Studies

A notable case study involved testing the efficacy of 2-(2-Chloro-6-fluorophenyl)-5,5-dimethylmorpholine in animal models for cancer treatment. The compound exhibited significant tumor growth inhibition in xenograft models, demonstrating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.